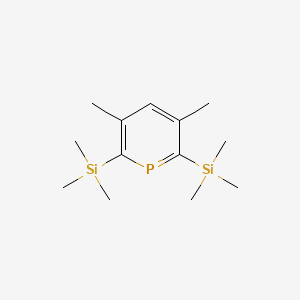
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)-, is a compound belonging to the class of organophosphorus compounds. It is characterized by the presence of phosphorus atoms bonded to organic groups. This compound is notable for its unique structure, which includes trimethylsilyl groups, making it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the reaction of hydrophosphoryl compounds with hexamethyldisilazane in the presence of zinc sulfate and diethylamine at room temperature . This reaction yields trimethylsilyl esters of phosphorus(III) acids in high yields (89-94%) within 4 hours . The reaction does not require specially prepared solvents or an inert atmosphere, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorus(V) derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphorus(III) state.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphorus(V) derivatives, reduced phosphorus(III) compounds, and substituted phosphorin derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the Michaelis-Arbuzov reaction.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups enhance the stability and reactivity of the compound, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- can be compared with other similar organophosphorus compounds, such as:
These compounds share similar structural features and reactivity but differ in their specific applications and properties. Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- is unique due to its high stability and reactivity, making it a valuable reagent in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
355126-09-9 |
|---|---|
Molekularformel |
C13H25PSi2 |
Molekulargewicht |
268.48 g/mol |
IUPAC-Name |
(3,5-dimethyl-6-trimethylsilylphosphinin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H25PSi2/c1-10-9-11(2)13(16(6,7)8)14-12(10)15(3,4)5/h9H,1-8H3 |
InChI-Schlüssel |
NMEVTZGPWKDJMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(P=C1[Si](C)(C)C)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


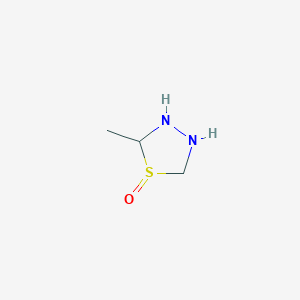
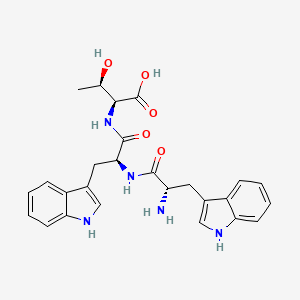

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
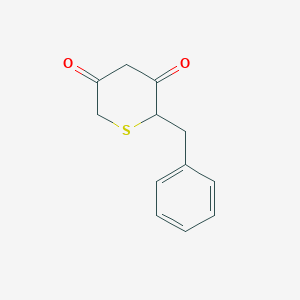
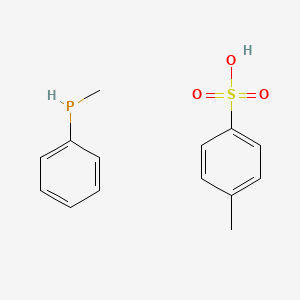
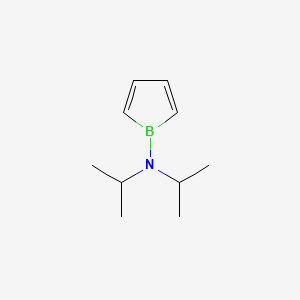
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)


![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
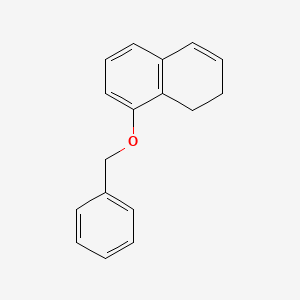
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
